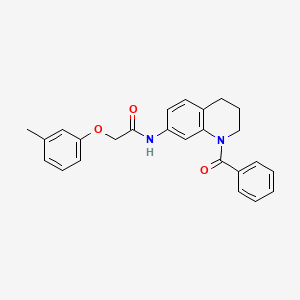![molecular formula C16H20N4O3S B6567187 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 921885-72-5](/img/structure/B6567187.png)
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound is characterized by a combination of functional groups, which include a sulfanyl group, imidazole moiety, and acetamide group. These functionalities contribute to its reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions. A common synthetic route might include:
Preparation of the imidazole core: Starting with commercially available imidazole derivatives, the core structure can be modified by introducing carbamoylmethyl and hydroxymethyl groups under controlled conditions.
Introduction of the sulfanyl group: This step involves the formation of a thiolate intermediate that reacts with the imidazole derivative to introduce the sulfanyl group.
Coupling with 2,3-dimethylphenylacetamide: The final step involves the amide bond formation between the sulfanyl-imidazole intermediate and 2,3-dimethylphenylacetamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In industrial settings, the production of this compound may employ continuous flow reactors to streamline the multi-step synthesis. Optimizing reaction conditions like temperature, pressure, and the use of catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of reactions including:
Oxidation: : Potential transformation of hydroxymethyl to carboxyl or aldehyde groups using oxidizing agents like KMnO4.
Reduction: : Reduction of the imidazole ring under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3.
Reducing agents: : NaBH4, LiAlH4.
Catalysts for substitutions: : Pd/C, Pt/C.
Major Products
Depending on the reaction conditions, products can include various oxidized or reduced forms of the compound and substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of other complex organic molecules due to its versatile functional groups.
Biology
Investigated for its potential as an enzyme inhibitor or modulator due to the imidazole ring which is known to interact with biological systems.
Medicine
Explored for potential therapeutic applications, particularly where modulation of enzymatic activity is beneficial.
Industry
Utilized in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The specific mechanism of action for 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves interactions with molecular targets like enzymes. The imidazole ring can coordinate with metal ions in enzymes, altering their catalytic activity. The sulfanyl group may also engage in nucleophilic interactions with biological molecules, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
2-{[1-(carbamoylmethyl)-5-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of both hydroxymethyl and 2,3-dimethylphenyl groups. These groups contribute to its distinctive reactivity and potential specificity in biological interactions.
Hope this sheds some light on the fascinating world of this compound!
Properties
IUPAC Name |
2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-4-3-5-13(11(10)2)19-15(23)9-24-16-18-6-12(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWAEJVHZHUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567107.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567122.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567123.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567130.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6567145.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567147.png)
![3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6567155.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6567161.png)
![1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6567177.png)
![N-(2,3-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6567180.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6567195.png)
![3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6567200.png)
![N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567214.png)
